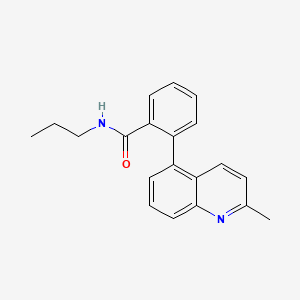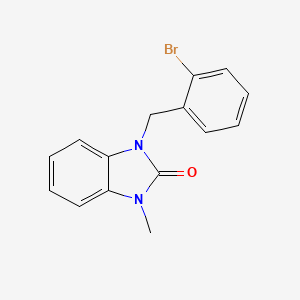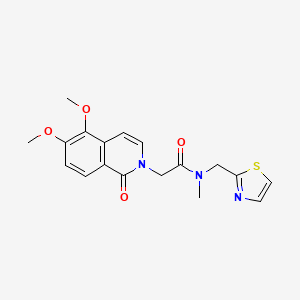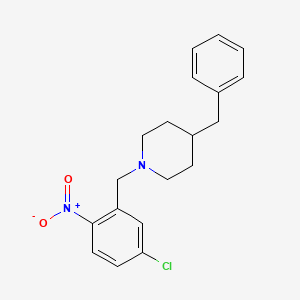![molecular formula C10H10N4OS2 B5678020 2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5678020.png)
2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]acetamide” is a chemical compound that belongs to the class of aryl sulfides . It has a molecular formula of C10H11N3OS2 and an average mass of 253.346 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of “2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]acetamide” can be represented by the SMILES notation: C1=CC=C (C=C1)NC2=NN=C (S2)SCCO . This indicates that the compound contains a thiadiazole ring attached to an aniline and acetamide group.Chemical Reactions Analysis
While specific chemical reactions involving “2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]acetamide” are not available, similar compounds have been studied for their reactivity . For instance, they have been evaluated for their urease inhibitor activities .Applications De Recherche Scientifique
Electrochemical Applications
The electrochemical behavior of 1,3,4-thiadiazole derivatives, which are structurally similar to the compound , has been extensively studied. These compounds exhibit interesting electrochemical properties that can be utilized in the synthesis of new derivatives with potential applications in material science and as sensors . The ability to form S-S and S-C bonds through electrochemical methods opens up avenues for creating novel materials with specific electronic and mechanical properties.
Synthesis of Heterocyclic Compounds
1,3,4-thiadiazole derivatives are key intermediates in the synthesis of various heterocyclic compounds. These heterocycles are crucial in the development of pharmaceuticals and agrochemicals due to their biological activity. The compound can undergo reactions like Michael addition and acylation, leading to a plethora of new derivatives with potential applications in drug development .
Antimicrobial Activity
Thiadiazole derivatives have been shown to possess significant antimicrobial properties. They can be used to synthesize compounds with antibacterial and antifungal activities, which are essential in the fight against resistant strains of microorganisms. The compound could serve as a starting point for the development of new antimicrobial agents .
Antifungal Studies
In addition to general antimicrobial activity, specific antifungal properties have been attributed to thiadiazole derivatives. These compounds can be synthesized and evaluated for their efficacy against various fungal strains, contributing to the development of new antifungal medications .
Biological Activity Profiling
The biological activity of thiadiazole derivatives can be analyzed using in silico methods. This allows for the rapid screening of potential biological activities, including antituberculosis, anticonvulsant, and anxiolytic functions. Such profiling is crucial in identifying promising candidates for further drug development .
Green Chemistry
The synthesis and modification of thiadiazole derivatives align with the principles of green chemistry. Electrochemical techniques used in their synthesis are energy-efficient, selective, and cost-effective, making them environmentally friendly alternatives to traditional synthetic methods .
Drug Resistance Studies
The widespread use of thiadiazoles has led to the development of resistance in some cases. Studying the compound “2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]acetamide” can provide insights into the mechanisms of resistance and help in designing derivatives that can overcome these challenges .
Electrosynthesis
The compound’s potential for electrosynthesis can be explored to create new thiadiazole derivatives. This process is facilitated by the compound’s ability to undergo redox reactions, which can be harnessed to synthesize compounds with unique properties for various applications .
Orientations Futures
The future directions for research on “2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]acetamide” could include further exploration of its biological activities, such as its potential urease inhibitory activity . Additionally, its synthesis could be optimized, and its physical and chemical properties could be studied in more detail.
Mécanisme D'action
Target of Action
The primary target of 2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]acetamide is the urease enzyme . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]acetamide interacts with the active site of the urease enzyme, inhibiting its activity . The compound’s interaction with the enzyme’s active site has been confirmed through molecular docking simulations .
Biochemical Pathways
The inhibition of urease by 2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]acetamide affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This inhibition disrupts the normal functioning of the urea cycle, leading to a decrease in the production of ammonia .
Result of Action
The inhibition of urease by 2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]acetamide leads to a decrease in the production of ammonia . This can disrupt the pH balance within cells, as the conversion of urea to ammonia typically leads to an increase in pH . This disruption can have various molecular and cellular effects, depending on the specific context and environment.
Action Environment
The action, efficacy, and stability of 2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]acetamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its interaction with the urease enzyme . Additionally, the presence of other compounds or inhibitors can potentially affect the compound’s efficacy .
Propriétés
IUPAC Name |
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS2/c11-8(15)6-16-10-14-13-9(17-10)12-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,15)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYZVRGQVLLYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5E)-5-(phenylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5677939.png)



![2-(dimethylamino)-2-(3-fluorophenyl)-N-methyl-N-[(5-methyl-3-isoxazolyl)methyl]acetamide](/img/structure/B5677973.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5677990.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5677996.png)
![1,5-dimethyl-4-{[methyl(2-phenylethyl)amino]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5678005.png)

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B5678016.png)
![5-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5678033.png)

![2-cyclopropyl-8-[N-(4-fluorobenzyl)-N-methylglycyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5678043.png)